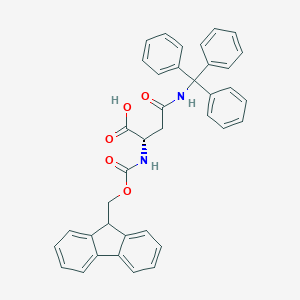

Fmoc-Asn(Trt)-OH

Descripción general

Descripción

Fmoc-Asn(Trt)-OH: es un derivado de la asparagina, un aminoácido, que se utiliza ampliamente en la síntesis de péptidos en fase sólida. El compuesto se caracteriza por la presencia de un grupo 9-fluorenilmetoxocarbonilo (Fmoc) que protege el grupo amino y un grupo tritilo (Trt) que protege el grupo amida de la cadena lateral de la asparagina. Estos grupos protectores son cruciales para evitar reacciones secundarias no deseadas durante la síntesis de péptidos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Fmoc-Asn(Trt)-OH suele implicar la protección de los grupos amino y amida de la cadena lateral de la asparagina. El proceso comienza con la protección del grupo amino utilizando el grupo Fmoc, seguido de la protección del grupo amida de la cadena lateral con el grupo Trt. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como diclorometano (DCM) y N,N-dimetilformamida (DMF), y reactivos como diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt) para facilitar las reacciones de acoplamiento .

Métodos de producción industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo implica sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Activation and Coupling Reactions

Fmoc-Asn(Trt)-OH undergoes activation of its carboxylic acid group for peptide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) with additives like HOBt or OxymaPure:

The Trt group stabilizes the asparagine side chain, eliminating side reactions such as succinimide formation during carbodiimide-mediated activation .

Fmoc Deprotection

The Fmoc group is removed using piperidine or DBU in polar solvents like DMF:

The reaction leaves the Trt group intact, allowing selective deprotection of the α-amino group .

Trt Group Deprotection

The Trt group is cleaved under acidic conditions, typically during final peptide cleavage from resin:

The Trt group’s stability under basic Fmoc deprotection conditions ensures orthogonal protection strategies .

Side Reactions and Stability

Key stability data and side reactions for this compound:

The Trt group suppresses aspartimide formation by sterically hindering cyclization of the Asn side chain .

Specialized Reaction Conditions

- Hydrogenolysis : Rarely used but demonstrated in asymmetric syntheses (e.g., benzyl ester cleavage with H₂/Pd-C in ethanol) .

- Pseudoproline Dipeptides : Fmoc-Asn(Trt)-(Hmb)Gly-OH derivatives prevent aspartimide formation during prolonged piperidine exposure .

Key Research Findings

- Improved Peptide Purity : Use of this compound results in ≥99% crude peptide purity compared to unprotected Asn derivatives .

- Aggregation Prevention : Enhanced solubility in DMF/NMP reduces chain aggregation, critical for synthesizing long peptides .

- Orthogonal Protection : Sequential deprotection of Fmoc (base) and Trt (acid) allows precise control in SPPS .

Aplicaciones Científicas De Investigación

Química: Fmoc-Asn(Trt)-OH se utiliza ampliamente en la síntesis de péptidos y proteínas. Permite el ensamblaje paso a paso de cadenas peptídicas en soportes sólidos, facilitando el estudio de la estructura y función de las proteínas .

Biología y medicina: En la investigación biológica, los péptidos sintetizados utilizando this compound se utilizan como sondas para estudiar las interacciones enzima-sustrato, la unión a receptores y las vías de transducción de señales. En medicina, estos péptidos se utilizan en el desarrollo de fármacos y vacunas basados en péptidos .

Industria: En la industria farmacéutica, this compound se utiliza en la síntesis de péptidos terapéuticos. También se utiliza en la producción de diagnósticos y biomateriales basados en péptidos .

Mecanismo De Acción

Mecanismo: La función principal de Fmoc-Asn(Trt)-OH es proteger los grupos amino y amida de la cadena lateral de la asparagina durante la síntesis de péptidos. El grupo Fmoc se elimina en condiciones básicas, mientras que el grupo Trt se elimina en condiciones ácidas. Estos pasos de desprotección son cruciales para la adición secuencial de aminoácidos para formar péptidos .

Objetivos y vías moleculares: El compuesto en sí mismo no tiene objetivos o vías moleculares específicos. En cambio, sirve como un bloque de construcción en la síntesis de péptidos que pueden interactuar con varios objetivos biológicos .

Comparación Con Compuestos Similares

Compuestos similares:

Fmoc-Gln(Trt)-OH: Similar a Fmoc-Asn(Trt)-OH, pero con glutamina en lugar de asparagina.

Fmoc-Asp(OtBu)-OH: Utiliza un grupo terc-butilo (tBu) para proteger el grupo carboxilo de la cadena lateral del ácido aspártico.

Fmoc-Cys(Trt)-OH: Utiliza un grupo Trt para proteger el grupo tiol de la cisteína.

Singularidad: This compound es único en su capacidad para proteger tanto el grupo amino como el grupo amida de la cadena lateral de la asparagina, lo que lo hace particularmente útil en la síntesis de péptidos que contienen residuos de asparagina .

Actividad Biológica

Fmoc-Asn(Trt)-OH, or N-Fmoc-N4-trityl-L-asparagine, is a protected amino acid widely used in peptide synthesis. Its unique structure allows for enhanced stability and reactivity during the synthesis process, particularly in solid-phase peptide synthesis (SPPS). This article delves into the biological activity of this compound, examining its synthesis, properties, and applications in research.

- Molecular Formula : C38H32N2O5

- Molecular Weight : 596.68 g/mol

- CAS Number : 132388-59-1

This compound features a trityl (Trt) protecting group that prevents side reactions during peptide synthesis, particularly dehydration reactions that can occur with carbodiimide reagents. This property enhances the purity of the resultant peptides .

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Asparagine : The amino group of asparagine is protected with the Fmoc group, while the side chain carboxyl group is protected with the Trt group.

- Deprotection : The Trt group can be removed using trifluoroacetic acid (TFA), typically within one hour at room temperature, although longer times may be necessary depending on the peptide's structure .

- Coupling Reactions : this compound is utilized in coupling reactions to form peptides, with its solubility in standard solvents like DMF facilitating these processes .

Antimicrobial Properties

Recent studies have explored the potential of peptides synthesized with this compound as antimicrobial agents. For instance, cationic amino acid-enriched peptides were synthesized to evaluate their antimicrobial activity against various pathogens. The structural diversity introduced by different amino acids, including asparagine derivatives, significantly influenced their efficacy .

Cell Viability and Toxicity

In vitro assays have been conducted to assess the cytotoxicity of peptides containing this compound. These studies typically measure cell viability using assays such as MTT or XTT to determine the IC₅₀ values of synthesized peptides. Preliminary results indicate that certain peptide constructs exhibit low toxicity while maintaining biological activity .

Case Studies

Q & A

Basic Research Questions

Q. What is the role of Fmoc-Asn(Trt)-OH in solid-phase peptide synthesis (SPPS), and how does its protecting group strategy enhance peptide purity?

this compound is a protected asparagine derivative where the Fmoc (9-fluorenylmethoxycarbonyl) group safeguards the α-amino group, while the Trt (trityl) group protects the side-chain amine. This dual protection prevents undesired side reactions, such as aspartimide formation during coupling or acidic cleavage steps. The Trt group is selectively removed using 95% trifluoroacetic acid (TFA) within 1–3 hours under standard conditions . Compared to unprotected Asn, the Trt group improves solubility in organic solvents (e.g., DMF, NMP), enabling efficient coupling and reducing aggregation during synthesis .

Q. What are the recommended deprotection conditions for this compound, and how do N-terminal residues affect reaction kinetics?

The Fmoc group is cleaved with 20% piperidine in DMF for 10 minutes, while the Trt group requires 95% TFA for 1–3 hours. However, if Asn(Trt) is positioned at the N-terminus, extended deprotection times (up to 2 hours) are necessary due to steric hindrance slowing TFA accessibility . Post-deprotection, thorough washing with TFA-compatible solvents (e.g., dichloromethane) is critical to remove byproducts and prevent residual acid from interfering with subsequent couplings .

Q. How does this compound mitigate dehydration side reactions during asparagine incorporation?

The Trt group stabilizes the asparagine side chain, preventing β-elimination or cyclization reactions that lead to aspartimide or succinimide intermediates. This is particularly crucial when using carbodiimide-based coupling reagents (e.g., HATU, DIC), which can promote dehydration . Comparative studies show that this compound reduces side products by >90% compared to unprotected Asn derivatives in challenging sequences (e.g., Asn-Gly repeats) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for this compound in sterically hindered or aggregation-prone peptide sequences?

For difficult couplings (e.g., β-sheet-forming regions), use a 3–5 molar excess of this compound, activated with HATU/DIPEA in DMF, and extend reaction times to 2–4 hours. Microwave-assisted SPPS (50°C, 10–20 W) enhances diffusion rates in hydrophobic segments . Real-time monitoring via ninhydrin or chloranil tests ensures complete coupling before proceeding . For persistent issues, substituting DMF with NMP or adding chaotropic agents (e.g., 0.1 M HOBt) improves solubility .

Q. What analytical strategies are recommended for identifying and resolving dipeptide impurities (e.g., Fmoc-Asn(Trt)-Asn(Trt)-OH) during synthesis?

Dipeptide impurities arise from incomplete Fmoc deprotection or premature termination. Reverse-phase HPLC with UV detection (220 nm) and mass spectrometry (LC-MS) can identify such byproducts. For purification, preparative HPLC using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) effectively isolates the target peptide. Adjusting coupling times or switching to a more efficient activator (e.g., PyOxim instead of HATU) minimizes impurity formation .

Q. How does this compound perform in SPOT synthesis for high-throughput peptide arrays, and what modifications are needed for cellulose-based substrates?

In SPOT synthesis, this compound is compatible with cellulose membranes, enabling parallel synthesis of hundreds of peptides. Key adjustments include:

- Using a lower coupling reagent concentration (0.3 M HATU) to prevent membrane swelling.

- Reducing TFA exposure during Trt deprotection to 30–60 minutes to preserve cellulose integrity . Post-synthesis, MALDI-TOF mass spectrometry validates sequence accuracy, while on-membrane ELISA assays screen for protein interactions .

Q. What are the advantages of using this compound over alternative protecting groups (e.g., Mmt or Dmab) in complex peptide architectures?

The Trt group offers superior stability under basic Fmoc deprotection conditions (piperidine/DMF) compared to acid-labile Mmt (monomethoxytrityl), which requires milder acids (1% TFA). However, Mmt allows orthogonal deprotection in multi-step syntheses. Dmab (dimethylaminobenzoate) is preferred for Asp/Glu side-chain protection but is incompatible with Asn due to steric clashes. Trt remains the gold standard for Asn in Fmoc-SPPS due to its balance of stability and ease of removal .

Q. How can AI-driven synthesis planning tools improve the incorporation of this compound in non-canonical peptide designs?

AI platforms (e.g., Synthia, IBM RXN) analyze reaction databases to predict optimal coupling sequences, minimizing steric clashes or aggregation. For example, placing Asn(Trt) after bulky residues (e.g., Trp) may require adjusting activation temperatures or solvent polarity. These tools also recommend resin choices (e.g., Wang vs. Rink amide) based on the peptide’s C-terminal functionalization needs .

Q. Methodological Considerations

Table 1: Key Physicochemical Properties of this compound

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Solution |

|---|---|---|

| Aspartimide formation | Carbodiimide activation | Use Trt protection; add HOBt/oxyma |

| Dipeptide impurities | Incomplete Fmoc cleavage | Extend piperidine treatment; monitor via LC-MS |

| Trt incomplete removal | Steric hindrance at N-terminus | Increase TFA exposure to 2 hours |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348710 | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-59-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.